GluN2B Antagonistic Potency: S-58 vs. Radiprodil vs. NP10679 vs. UBP792
GluN2B-NMDAR antagonist-2 (S-58) exhibits an IC50 of 74.01 ± 12.03 nM against GluN1/GluN2B receptor-mediated currents in a patch-clamp assay [1]. This potency is intermediate among comparators: radiprodil demonstrates higher potency (IC50 = 29 nM) in Xenopus oocyte voltage-clamp recordings [2], NP10679 exhibits pH-dependent potency (IC50 = 23 nM at pH 6.9, 142 nM at pH 7.6) [3], while UBP792 is significantly less potent (IC50 = 4-10 μM) with partial subtype-selectivity [4].
| Evidence Dimension | GluN1/GluN2B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 74.01 ± 12.03 nM |
| Comparator Or Baseline | Radiprodil: 29 nM (human GluN1-1a/GluN2B); NP10679: 23 nM (pH 6.9) / 142 nM (pH 7.6); UBP792: 4-10 μM |
| Quantified Difference | S-58 is 2.6-fold less potent than radiprodil, 3.2-fold less potent than NP10679 (at pH 6.9), and 54-135-fold more potent than UBP792. |
| Conditions | Patch-clamp assay (S-58); Two-electrode voltage-clamp in Xenopus oocytes (radiprodil, NP10679, UBP792) |
Why This Matters
S-58's moderate potency may offer a wider therapeutic window than ultra-potent antagonists, reducing the risk of complete NMDAR blockade while maintaining efficacy in stroke models.
- [1] Lin G, Xu Q, Li J, et al. Design, Synthesis, and Biological Evaluation of Pierardine Derivatives as Novel Brain-Penetrant and in Vivo Potent NMDAR-GluN2B Antagonists for Ischemic Stroke Treatment. J Med Chem. 2024;67(5):3358-3384. View Source
- [2] Inhibition of GluN2B-containing N-methyl-D-aspartate receptors by radiprodil. Brain. 2025;awaf355. View Source
- [3] NP10679 Ligand Activity Chart. IUPHAR/BPS Guide to Pharmacology. Accessed 2025. View Source
- [4] Pharmacological characterization of a novel negative allosteric modulator of NMDA receptors, UBP792. Neuropharmacology. 2021;200:108813. View Source
